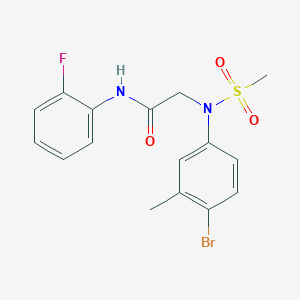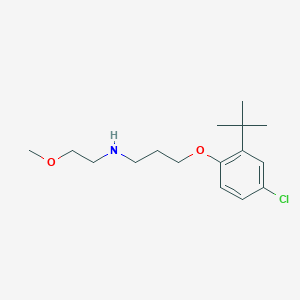![molecular formula C12H11F6IN2O B5117818 1-(4-Iodophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B5117818.png)
1-(4-Iodophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea is a complex organic compound characterized by the presence of iodine and trifluoromethyl groups
Preparation Methods
The synthesis of 1-(4-Iodophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea typically involves multiple steps, including the introduction of iodine and trifluoromethyl groups into the molecular structure. One common synthetic route involves the reaction of 4-iodoaniline with a trifluoromethylating agent under controlled conditions to form the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Iodophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired reaction pathway and product formation.
Scientific Research Applications
1-(4-Iodophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea involves its interaction with specific molecular targets and pathways. The presence of iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules, leading to various biological and chemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(4-Iodophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea can be compared with other similar compounds, such as:
1-(4-Iodophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)ethyl]urea: Similar structure but with different alkyl chain length.
1-(4-Iodophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)propyl]urea: Another variant with a different alkyl chain.
1-(4-Iodophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)methyl]urea: A simpler analog with a shorter alkyl chain.
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-iodophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6IN2O/c1-2-10(11(13,14)15,12(16,17)18)21-9(22)20-8-5-3-7(19)4-6-8/h3-6H,2H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCJMQXDFJBZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[[4-[2-(2-Chlorophenoxy)ethoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B5117740.png)
![1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5117749.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B5117761.png)


![Dipropan-2-yl 3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B5117777.png)

![2-[(2E)-2-[(2-Chlorophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]acetic acid](/img/structure/B5117788.png)
![2-methyl-N-[4-[2-[4-[(2-methylbenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B5117792.png)
![(5Z)-5-[(4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5117797.png)
![3-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5117819.png)
![4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5117826.png)

![3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]propyl}-2-sulfanyl-4(3H)-quinazolinone](/img/structure/B5117833.png)
